3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile
CAS No.: 1101120-05-1
Cat. No.: VC2393085
Molecular Formula: C9H5N3O
Molecular Weight: 171.16 g/mol
* For research use only. Not for human or veterinary use.
![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile - 1101120-05-1](/images/structure/VC2393085.png)
Specification
CAS No. | 1101120-05-1 |
---|---|
Molecular Formula | C9H5N3O |
Molecular Weight | 171.16 g/mol |
IUPAC Name | 3-formylpyrazolo[1,5-a]pyridine-5-carbonitrile |
Standard InChI | InChI=1S/C9H5N3O/c10-4-7-1-2-12-9(3-7)8(6-13)5-11-12/h1-3,5-6H |
Standard InChI Key | AWKQMXSIHPOEGN-UHFFFAOYSA-N |
SMILES | C1=CN2C(=C(C=N2)C=O)C=C1C#N |
Canonical SMILES | C1=CN2C(=C(C=N2)C=O)C=C1C#N |
Introduction
Chemical Identity and Basic Properties
3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile is characterized by specific identifiers and physical properties that distinguish it from other related heterocyclic compounds. The molecule contains a fused bicyclic system with multiple nitrogen atoms and functional groups that contribute to its chemical behavior.
Chemical Identifiers
Table 1 summarizes the key chemical identifiers for 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile:
Parameter | Value |
---|---|
Chemical Name | 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile |
CAS Registry Number | 1101120-05-1 |
Molecular Formula | C₉H₅N₃O |
Molecular Weight | 171.16 g/mol |
InChIKey | AWKQMXSIHPOEGN-UHFFFAOYSA-N |
InChI | InChI=1S/C9H5N3O/c10-4-7-1-2-12-9(3-7)8(6-13)5-11-12/h1-3,5-6H |
SMILES | C1=CN2C(=C(C=N2)C=O)C=C1C#N |
Pubchem ID | 25171436 |
MDL Number | MFCD22067049 |
The compound is formally classified under the Harmonized System Code (HSCode) 2933990090, which covers heterocyclic compounds with nitrogen hetero-atom(s) only .
Physical Properties
The physical properties of 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile are important for understanding its behavior in various chemical processes and applications:
Property | Value |
---|---|
Appearance | Not reported in literature |
Melting Point | >200°C (in ethanol) |
Boiling Point | Not determined |
Solubility | Limited data available |
Storage Conditions | Inert atmosphere, 2-8°C |
The compound exhibits relatively high thermal stability as evidenced by its melting point exceeding 200°C when recrystallized from ethanol .
Chemical Structure and Reactivity
The structure of 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile features a fused heterocyclic system with strategic functional groups that contribute to its chemical reactivity.
Structural Features
The molecule contains a pyrazolo[1,5-a]pyridine core with two key functional groups:
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A formyl group (-CHO) at position 3
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A nitrile group (-CN) at position 5
This combination of electron-withdrawing groups on a fused heterocyclic scaffold creates a molecule with interesting electronic properties and reactivity patterns .
Reactivity Centers
The compound exhibits several reactive centers that can participate in various chemical transformations:
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The formyl group at position 3 can undergo typical aldehyde reactions such as:
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Condensation reactions with amines
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Reduction to alcohol
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Oxidation to carboxylic acid
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Aldol and related condensations
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The nitrile group at position 5 can be involved in:
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Hydrolysis to amide or carboxylic acid
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Reduction to amine
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Addition reactions
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The heterocyclic ring system can participate in:
Applications and Significance
The functional groups present in 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile make it a valuable synthetic intermediate and potential candidate for various applications.
Role as a Synthetic Intermediate
The combined presence of formyl and nitrile groups provides versatile handles for further functionalization, making this compound valuable for:
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Building more complex heterocyclic structures
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Synthesizing compounds with potential biological activities
Related pyrazolo[1,5-a]pyrimidine derivatives serve as key intermediates for the preparation of various functional fluorophores with yields up to 98%, suggesting similar potential for pyrazolo[1,5-a]pyridine analogs .
Material Science Applications
Related pyrazolo[1,5-a]pyrimidines have demonstrated interesting photophysical properties that make them valuable in materials science:
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Fluorescent probes for biological applications
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Chemosensors for detecting environmentally relevant species
The pyrazolo[1,5-a]pyrimidine family shows tunable photophysical properties, with quantum yields ranging from 0.01 to 0.97, suggesting that similarly structured pyrazolo[1,5-a]pyridines like 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile might also exhibit interesting photophysical behavior .
Category | Details |
---|---|
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation |
Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P310: Immediately call a POISON CENTER or doctor/physician |
These classifications indicate moderate acute toxicity and irritation potential .
Related Compounds
Several compounds structurally related to 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile have been reported in the literature, providing a chemical context for understanding its properties and potential applications.
Direct Structural Analogs
Table 2 presents direct structural analogs of 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile:
Compound | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid | 1101120-11-9 | C₉H₆N₂O₃ | Carboxylic acid instead of nitrile at position 5 |
Pyrazolo[1,5-a]pyridine-3-carbonitrile | 25627-89-8 | C₈H₅N₃ | Nitrile at position 3, no substitution at position 5 |
3-(1-Oxopropyl)pyrazolo[1,5-a]pyridine-5-carbonitrile | 1233326-34-5 | C₁₁H₉N₃O | Propionyl instead of formyl at position 3 |
These related compounds demonstrate the versatility of the pyrazolo[1,5-a]pyridine scaffold for introducing various functional groups .
Pyrazolo[1,5-a]pyrimidine Analogs
The pyrazolo[1,5-a]pyrimidine series represents an important related class of compounds where the pyridine ring is replaced by a pyrimidine ring. These compounds have been more extensively studied:
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3-Formylpyrazolo[1,5-a]pyrimidines have been used as key intermediates for the preparation of functional fluorophores
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Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant biological activities
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This class shows tunable photophysical properties depending on substituents
Research Challenges and Future Directions
Research on 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile presents several challenges and opportunities for future investigations.
Synthetic Challenges
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Development of more efficient and selective synthetic routes
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Optimization of reaction conditions for higher yields
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Exploration of green chemistry approaches to reduce environmental impact
Future Research Directions
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Comprehensive evaluation of biological activities
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Investigation of photophysical properties for potential applications in materials science
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Structure-activity relationship studies to guide rational design of derivatives
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Development as a building block for more complex molecular architectures
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